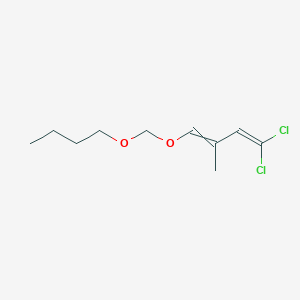
(3-((2-Hydroxy-3-(3-trimethoxysilylpropoxy)propyl)amino)-2-nitrophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((2-Hydroxy-3-(3-trimethoxysilylpropoxy)propyl)amino)-2-nitrophenyl)boronic acid: is a complex organic compound with a molecular formula of C15H28BNO7Si and a molecular weight of 373.28 g/mol . This compound is characterized by the presence of boronic acid, a nitrophenyl group, and a trimethoxysilylpropoxy group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-((2-Hydroxy-3-(3-trimethoxysilylpropoxy)propyl)amino)-2-nitrophenyl)boronic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Trimethoxysilylpropoxy Group: This step involves the reaction of a suitable precursor with trimethoxysilane under controlled conditions to form the trimethoxysilylpropoxy group.
Introduction of the Hydroxy Group: The hydroxy group is introduced through a reaction with a suitable reagent, such as an alcohol or a hydroxy-containing compound.
Amination: The amino group is introduced through a reaction with an amine or an amino-containing compound.
Nitration: The nitrophenyl group is introduced through a nitration reaction using a nitrating agent such as nitric acid.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(3-((2-Hydroxy-3-(3-trimethoxysilylpropoxy)propyl)amino)-2-nitrophenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various halides, nucleophiles; reactions are conducted in suitable solvents with appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, reduction may produce amines or alcohols, and substitution may result in the formation of new functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
(3-((2-Hydroxy-3-(3-trimethoxysilylpropoxy)propyl)amino)-2-nitrophenyl)boronic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: Employed in the development of bioactive compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of (3-((2-Hydroxy-3-(3-trimethoxysilylpropoxy)propyl)amino)-2-nitrophenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The nitrophenyl group may participate in electron transfer reactions, contributing to the compound’s bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Hydroxy-3-(3-trimethoxysilylpropoxy)propyl)boronic acid
- (3-(3-Trimethoxysilylpropoxy)propyl)amino)boronic acid
- (2-Nitrophenyl)boronic acid
Uniqueness
(3-((2-Hydroxy-3-(3-trimethoxysilylpropoxy)propyl)amino)-2-nitrophenyl)boronic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both boronic acid and nitrophenyl groups allows for versatile applications in various fields, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
100345-02-6 |
|---|---|
Molekularformel |
C15H27BN2O9Si |
Molekulargewicht |
418.3 g/mol |
IUPAC-Name |
[3-[[2-hydroxy-3-(3-trimethoxysilylpropoxy)propyl]amino]-2-nitrophenyl]boronic acid |
InChI |
InChI=1S/C15H27BN2O9Si/c1-24-28(25-2,26-3)9-5-8-27-11-12(19)10-17-14-7-4-6-13(16(20)21)15(14)18(22)23/h4,6-7,12,17,19-21H,5,8-11H2,1-3H3 |
InChI-Schlüssel |
ZJNUZKUKOMDPKD-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C(=CC=C1)NCC(COCCC[Si](OC)(OC)OC)O)[N+](=O)[O-])(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro-](/img/structure/B14324754.png)
![Benzene, 1-[(4-chloro-2-butenyl)sulfonyl]-4-methyl-](/img/structure/B14324758.png)
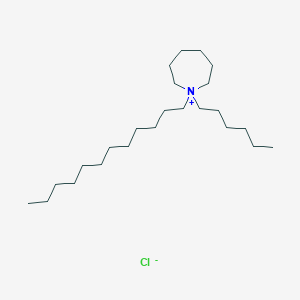
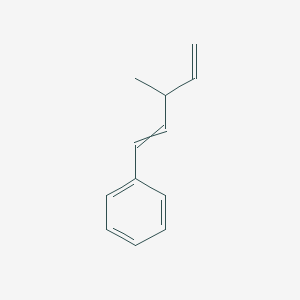


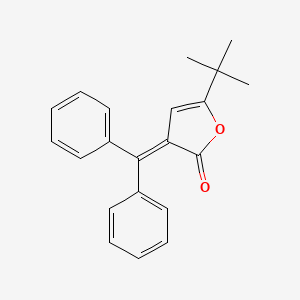
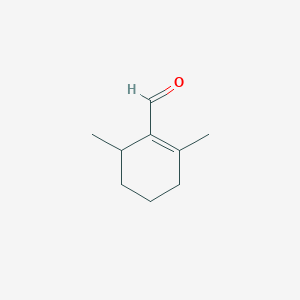
![3-[(Decyloxy)carbonyl]pentadecanoate](/img/structure/B14324799.png)
![1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one](/img/structure/B14324802.png)
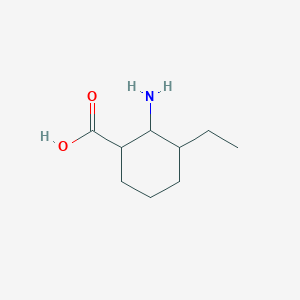
![5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14324813.png)
